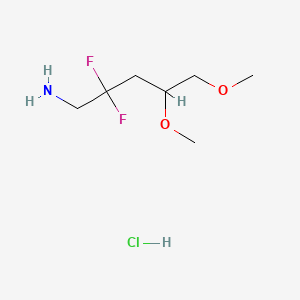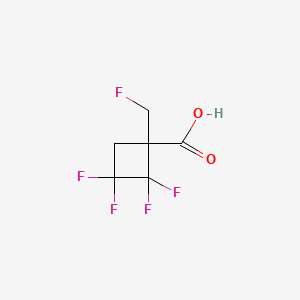
2,4-Difluoro-3-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide typically involves the introduction of fluorine atoms and a methoxy group into a benzene ring followed by the sulfonation process. One common method involves the use of fluorinated benzene derivatives as starting materials. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide followed by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Substitution Reactions: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfonic acids and reduction reactions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a catalyst for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Oxidation and Reduction: Formation of sulfonic acids and amines.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological targets, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methoxy group can also participate in hydrogen bonding and electronic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-methoxybenzene-1-sulfonamide
- 2-Fluoro-3-methoxybenzene-1-sulfonamide
- 2,4-Difluoro-3-methylbenzene-1-sulfonamide
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
Uniqueness
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H7F2NO3S |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
2,4-difluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-7-4(8)2-3-5(6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
ZEULMSVFFHWTSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)






![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)


![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)

